beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile
Description
Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile is a piperidine-derived nitrile compound characterized by a beta-methyl substitution on the piperidine ring and two phenyl groups at the alpha positions. Its molecular formula is C₂₂H₂₆N₂, with a calculated molecular weight of 318.46 g/mol.
Properties
IUPAC Name |
3-methyl-2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c1-19(17-24-15-9-4-10-16-24)22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKFSYSKZCQWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903270 | |
| Record name | NoName_3904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17371-45-8 | |
| Record name | β-Methyl-α,α-diphenyl-1-piperidinebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17371-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-methyl-α,α-diphenylpiperidine-1-butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Piperidine Core Construction
The piperidine ring is synthesized via a modified Mannich reaction , combining formaldehyde, a primary amine, and a β-keto nitrile. For instance, cyclohexanone reacts with methylamine hydrochloride and potassium cyanide under acidic conditions to yield 3-methylpiperidine. Subsequent N-alkylation with 1-bromo-2,2-diphenylacetonitrile introduces the diphenyl and nitrile groups.
Key Reaction Conditions:
| Step | Reagents | Temperature | Duration | Yield* |
|---|---|---|---|---|
| 1 | Cyclohexanone, MeNH₂·HCl, KCN, HCl | 80°C | 12 hr | ~45% |
| 2 | 1-Bromo-2,2-diphenylacetonitrile, K₂CO₃, DMF | 120°C | 24 hr | ~32% |
Methyl Group Introduction
The beta-methyl group is installed via Grignard addition to a ketone intermediate. Treatment of 2,2-diphenylpiperidine-1-butyronitrile with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the tertiary alcohol, which undergoes dehydration with p-toluenesulfonic acid (PTSA) and subsequent hydrogenation.
Cyclocondensation Approach Using 1,3-Acetonedicarboxylic Acid
A scalable method involves cyclocondensation of aryl aldehydes with primary amines and 1,3-acetonedicarboxylic acid (Scheme 1).
Reaction Protocol
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Condensation : Two equivalents of benzaldehyde react with methylamine and 1,3-acetonedicarboxylic acid in methanol at reflux (65°C) for 18 hours, forming a cyclic enamine intermediate.
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Decarboxylation : Spontaneous decarboxylation at 120°C eliminates CO₂, yielding the piperidine scaffold.
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Nitrile Functionalization : The intermediate ketone is converted to the nitrile group via a Knoevenagel condensation with malononitrile.
Advantages:
Radical-Mediated Synthesis via Cyanomethyl Intermediates
Recent advances leverage copper-catalyzed radical reactions to streamline the synthesis (Scheme 2).
Mechanism Overview
-
Radical Generation : Dicumyl peroxide (DCP) reacts with Cu(I) to produce methyl radicals, which abstract hydrogen from acetonitrile, forming cyanomethyl radicals (- CH₂CN ).
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Alkene Addition : The radical adds to a preassembled diphenylpiperidine-derived alkene, forming a tertiary radical intermediate.
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Oxidation and Trapping : Fe(III) oxidizes the radical to a carbocation, which is trapped by methanol or hydrolyzed to the nitrile.
Catalytic System:
| Component | Role |
|---|---|
| Cu(OTf)₂ | Radical initiation |
| Fe(acac)₃ | Oxidation catalyst |
| DTBP | Oxidant |
Acid Chloride Intermediate Method
This patent-derived route utilizes 4-bromo-2,2-diarylbutyryl chloride as a key intermediate (Scheme 3).
Synthetic Steps
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Acid Chloride Formation : 4-Bromo-2,2-diphenylbutyric acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Amidation : Reaction with piperidine in chloroform yields 4-bromo-2,2-diphenyl-N-piperidinylbutyramide.
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Cyanation : Displacement of the bromide with potassium cyanide (KCN) in DMSO introduces the nitrile group.
Catalytic Hydrogenation and Cyanation
A hybrid approach combines asymmetric hydrogenation and palladium-catalyzed cyanation .
Enantioselective Route
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Ketone Synthesis : Diphenylacetone is condensed with methyl vinyl ketone to form an α,β-unsaturated ketone.
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Hydrogenation : Using a chiral Ru-BINAP catalyst, the ketone is hydrogenated to install the methyl group with >90% enantiomeric excess (ee).
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Cyanation : Pd(PPh₃)₄ catalyzes the substitution of a mesylate intermediate with Zn(CN)₂.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| Traditional | High purity | Low yields | Moderate |
| Cyclocondensation | Avoids cyanides | Multi-step | High |
| Radical-Mediated | Rapid | Requires inert conditions | Low |
| Acid Chloride | Robust intermediates | Toxic reagents | High |
| Catalytic | Enantioselective | Costly catalysts | Medium |
Chemical Reactions Analysis
Types of Reactions
Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antidiarrheal Properties
Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile is primarily known for its role as an antidiarrheal medication. It functions by acting on the opioid receptors in the gut, which reduces motility and increases the time substances remain in the intestines, thereby enhancing absorption and reducing stool frequency.
- Mechanism of Action : The compound binds to μ-opioid receptors in the myenteric plexus of the large intestine, leading to decreased peristalsis and increased transit time .
- Clinical Use : It is widely used in treating diarrhea caused by gastrointestinal disorders such as gastroenteritis and inflammatory bowel disease. Studies have shown it to be effective in managing acute diarrhea cases .
1.2 Pain Management
Recent research indicates that this compound may have applications in pain management due to its central nervous system effects.
- Case Study : A study published in ACS Catalysis explored the compound's potential in managing pain associated with gastrointestinal conditions, highlighting its dual role as both an antidiarrheal and a pain reliever .
Research Findings
Recent studies have expanded the understanding of this compound's applications beyond traditional uses.
- Neuroprotective Effects : Research has suggested potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases .
- Anticancer Potential : Preliminary studies indicate that piperidine derivatives may exhibit anticancer properties through apoptosis induction in cancer cell lines .
Regulatory Status and Market Availability
This compound is regulated under various pharmaceutical guidelines due to its therapeutic applications.
Mechanism of Action
The mechanism of action of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile
The most direct structural analog is gamma-methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile , which shares the same molecular formula (C₂₂H₂₆N₂ ) but differs in the position of the methyl group on the piperidine ring (gamma vs. beta) .
Key Differences:
The gamma-methyl isomer may exhibit reduced steric strain, allowing for different conformational flexibility.
Hypothetical Bioactivity :
- While neither compound’s bioactivity is explicitly documented in the evidence, the beta-methyl substitution could influence interactions with biological targets (e.g., enzymes or receptors) due to proximity to the nitrile group.
Glutamate Receptor Agonists with Beta-Methyl Groups
and reference S(+)-beta-methyl-alpha,beta-diaminopropionic acid, a cycad-derived glutamate receptor agonist. Though functionally distinct (diaminopropionic acid vs. butyronitrile), the shared beta-methyl motif highlights the importance of methyl positioning in modulating receptor binding. For example:
- S(+)-beta-methyl-alpha,beta-diaminopropionic acid acts as a glutamate receptor agonist in plants, with resistance observed in Arabidopsis mutants .
- By analogy, the beta-methyl group in the target compound could similarly influence electronic or steric interactions in receptor binding, though this remains speculative without direct data.
Structural and Functional Data Table
Biological Activity
Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile (commonly referred to as "butyronitrile") is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 278.39 g/mol
- CAS Number : 524-15-2
This compound features a piperidine ring substituted with two phenyl groups and a butyronitrile moiety, contributing to its unique pharmacological profile.
Mechanisms of Biological Activity
This compound exhibits several biological activities through various mechanisms:
- Antiviral Activity : Research has indicated that compounds structurally related to beta-Methyl-alpha,alpha-diphenylpiperidine derivatives can inhibit viral replication. For instance, studies on similar piperidine derivatives have shown promising results against Hepatitis C Virus (HCV), with IC50 values indicating effective inhibition at low concentrations .
- Neuroprotective Effects : Some studies suggest that beta-Methyl-alpha,alpha-diphenylpiperidine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where compounds that modulate cholinergic activity could provide therapeutic benefits .
- Analgesic and Anti-inflammatory Properties : Preliminary data suggest that this compound may exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The modulation of pain pathways via central nervous system interactions is a key area of interest .
Case Study 1: Antiviral Efficacy Against HCV
A study published in Fitoterapia explored the antiviral effects of piperidine derivatives against HCV. The results showed that certain modifications to the piperidine structure enhanced antiviral potency, suggesting that beta-Methyl-alpha,alpha-diphenylpiperidine could be optimized for better efficacy against HCV .
Case Study 2: Neuroprotective Potential
In a clinical trial assessing cholinergic activity in Alzheimer's patients using radiolabeled derivatives similar to beta-Methyl-alpha,alpha-diphenylpiperidine, researchers observed significant differences in brain uptake patterns between healthy controls and patients with Alzheimer's. This suggests potential for further exploration into its neuroprotective applications .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile, and how can purity be optimized during synthesis?
- Methodological Answer : The compound's synthesis typically involves nucleophilic substitution or reductive amination reactions targeting the piperidine and nitrile functional groups. To optimize purity, employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and monitor intermediates via thin-layer chromatography (TLC). Post-synthesis, recrystallization in acetonitrile or ethanol can further reduce impurities. Analytical HPLC with UV detection (λ = 220–260 nm) is critical for verifying purity (>95%) . For batch-to-batch consistency, quantify residual solvents (e.g., acetonitrile) using gas chromatography-mass spectrometry (GC-MS) .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the piperidine ring conformation and substituent positions. Infrared (IR) spectroscopy can confirm nitrile (C≡N stretch ~2200 cm⁻¹) and aromatic C-H bonds. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight verification (C₂₂H₂₆N₂; theoretical [M+H]⁺ = 319.2175). Cross-reference spectral data with computational simulations (e.g., DFT-based NMR predictions) .
Q. What analytical techniques are suitable for detecting impurities in this compound?
- Methodological Answer : Reverse-phase HPLC coupled with diode-array detection (DAD) is optimal for separating and quantifying organic impurities. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Impurity profiling should follow ICH Q3A/B guidelines, with method validation for specificity, linearity, and detection limits. Structural elucidation of unknown impurities can be achieved via LC-MS/MS fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values) for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, incubation time). Standardize protocols using a reference compound (e.g., a known enzyme inhibitor) and validate cell viability via MTT assays. Perform dose-response curves in triplicate with independent replicates. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess inter-laboratory variability. Meta-analyses of raw data from public repositories (e.g., ChEMBL) can identify confounding factors .
Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in receptor binding assays?
- Methodological Answer : Design analogs with systematic substitutions (e.g., methyl groups on the piperidine ring or phenyl substituents). Use radioligand binding assays (e.g., ³H-labeled antagonists) to measure affinity (Kd) for target receptors. Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to correlate binding energy with activity. Validate SAR hypotheses via free-energy perturbation (FEP) calculations .
Q. How can metabolic pathways and degradation products of this compound be characterized in vitro?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Quench reactions at timed intervals and analyze metabolites via LC-QTOF-MS. Identify phase I/II metabolites using software (e.g., MetabolitePilot) and compare fragmentation patterns with synthetic standards. For stability studies, expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) and monitor decomposition via stability-indicating HPLC methods .
Methodological Design & Data Analysis
Q. What experimental controls are critical for ensuring reproducibility in neuropharmacological studies involving this compound?
- Methodological Answer : Include vehicle controls (e.g., DMSO/physiological saline), positive controls (e.g., a known NMDA receptor antagonist), and negative controls (e.g., scrambled peptides). Blind experimenters to treatment groups to minimize bias. Use automated behavioral tracking systems (e.g., EthoVision) for objective data collection. Power analyses should determine sample sizes to achieve statistical significance (α = 0.05, β = 0.2) .
Q. How can computational modeling improve the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- Methodological Answer : Predict logP and polar surface area (PSA) using software like MarvinSketch or MOE. Apply the Rule of 5 (molecular weight <500, PSA <90 Ų) to prioritize analogs. Perform molecular dynamics (MD) simulations to assess membrane partitioning in lipid bilayers. Validate predictions with in situ perfusion assays in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
